N-(3-chloro-4-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic and heterocyclic elements, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core isoindole structure, followed by the introduction of the acetamide group and the chloromethylphenyl substituent. Common reagents used in these reactions include chlorinating agents, amides, and cyclopropanation reagents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale and efficiency. Batch reactions allow for precise control over reaction conditions, while continuous flow processes offer advantages in terms of scalability and consistency. Both methods require rigorous purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions can introduce new substituents onto the aromatic ring, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas or nitric acid under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-1-naphthamide
- N-(3-chloro-4-methylphenyl)-2-oxoacetamide
Uniqueness
N-(3-chloro-4-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19ClN2O3 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)acetamide |
InChI |
InChI=1S/C20H19ClN2O3/c1-9-2-3-10(6-15(9)21)22-16(24)8-23-19(25)17-11-4-5-12(14-7-13(11)14)18(17)20(23)26/h2-6,11-14,17-18H,7-8H2,1H3,(H,22,24) |
InChI Key |
YNKZVSRQWTVSBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3C4C=CC(C3C2=O)C5C4C5)Cl |
Origin of Product |
United States |
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